Product packaging for BENZOOXAZOLE-2-CARBOXYLIC ACID AMIDE(Cat. No.:CAS No. 3313-38-0)

BENZOOXAZOLE-2-CARBOXYLIC ACID AMIDE

Cat. No.: B1283205
CAS No.: 3313-38-0
M. Wt: 162.15 g/mol
InChI Key: WHHYMBKESAOOSX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity of Benzooxazole-2-carboxylic Acid Amide

This compound is an aromatic organic compound. wikipedia.org Its core structure consists of a benzene (B151609) ring fused to a five-membered oxazole (B20620) ring, which contains nitrogen and oxygen atoms at positions 1 and 3, respectively. globalresearchonline.netnih.gov This fused bicyclic system is substituted at the 2-position with a carboxamide group. The systematic and structural identifiers for this compound are crucial for its unambiguous identification in research and chemical databases.

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name 1,3-benzoxazole-2-carboxamide
CAS Number 3313-38-0 biosynth.com
Molecular Formula C₈H₆N₂O₂ biosynth.com
Molecular Weight 162.15 g/mol biosynth.com
SMILES C1=CC=C2C(=C1)N=C(O2)C(=O)N biosynth.com
InChI Key WHHYMBKESAOOSX-UHFFFAOYSA-N

Historical Context and Evolution of Benzoxazole (B165842) Chemistry in Research

The history of heterocyclic compounds began to flourish in the mid-19th century with the advancement of organic chemistry. globalresearchonline.net The parent benzoxazole ring system, a significant member of the heteroarenes, has been a subject of study for many decades, with the oxazole ring itself first being developed in 1947. nih.gov

Early synthetic methods for creating the benzoxazole scaffold typically involved the condensation of 2-aminophenols with reagents like carboxylic acids, acid halides, or aldehydes, often under harsh conditions requiring strong acids or high temperatures. nih.govresearchgate.net Over time, research has led to the development of more efficient and environmentally benign synthetic strategies. nih.gov Modern methodologies include one-pot syntheses, the use of various catalysts such as methanesulfonic acid, and microwave-assisted direct coupling of carboxylic acids with 2-aminophenols. researchgate.netjocpr.com This evolution reflects a broader trend in organic synthesis towards greater efficiency, milder reaction conditions, and improved yields. nih.govresearchgate.net

Significance of this compound in Modern Academic and Industrial Research

The benzoxazole nucleus is a versatile pharmacophore, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netresearchgate.net As a result, benzoxazole derivatives are of significant interest in medicinal chemistry and drug discovery. globalresearchonline.netresearchgate.net The broader class of benzoxazole compounds has been investigated for a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. globalresearchonline.netnih.govresearchgate.net

Specifically, this compound has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with studies showing it can inhibit tumor cell proliferation. biosynth.com The mechanism of action involves the drug binding to the EGFR, which prevents its phosphorylation and subsequent activation. biosynth.com Beyond medicine, benzoxazole derivatives are important in the agrochemical industry for the development of new herbicides and insecticides. mdpi.com They are also used in materials science as fluorescent whitening agents and photochromic materials. researchgate.netcore.ac.uk The significance of this compound and its derivatives is rooted in the diverse biological and chemical properties conferred by the benzoxazole scaffold.

Table 2: Research Findings on Benzoxazole Derivatives

Area of Research Finding
Oncology This compound is a potent inhibitor of EGFR tyrosine kinase and has been shown to inhibit tumor cell proliferation. biosynth.com
Medicinal Chemistry The benzoxazole nucleus is a key scaffold in compounds with antimicrobial, anti-inflammatory, analgesic, and anticancer properties. globalresearchonline.netresearchgate.net
Agrochemicals Benzoxazole structures are utilized in the discovery of new agricultural chemicals, including herbicides and insecticides. mdpi.com
Materials Science Derivatives of benzoxazole are employed as fluorescent brighteners and photochromatic agents. researchgate.netcore.ac.uk
Plant Science Potassium salts of some benzoxazole dicarboxyamide derivatives have shown potential as plant growth stimulators. bohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B1283205 BENZOOXAZOLE-2-CARBOXYLIC ACID AMIDE CAS No. 3313-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHYMBKESAOOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560813
Record name 1,3-Benzoxazole-2-carboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID20560813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3313-38-0
Record name 2-Benzoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3313-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzoxazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Benzooxazole 2 Carboxylic Acid Amide

Classical and Contemporary Routes to the Benzoxazole (B165842) Core Structure

The benzoxazole scaffold is a privileged heterocyclic motif present in numerous pharmacologically active compounds and functional materials. Its synthesis has been the subject of extensive research, leading to a variety of classical and modern methodologies. These approaches typically begin with a 2-aminophenol (B121084) precursor, which undergoes cyclization with a suitable partner to form the bicyclic ring system.

One of the most fundamental and widely used methods for constructing the benzoxazole core is the direct condensation of 2-aminophenols with carboxylic acids or their derivatives. This reaction involves the formation of an intermediate o-hydroxyanilide, which then undergoes cyclodehydration to yield the 2-substituted benzoxazole. The efficiency of this process is often enhanced by the use of catalysts or specific reaction conditions to drive the cyclization.

Methanesulfonic acid has been identified as a highly effective catalyst for a one-pot synthesis of 2-substituted benzoxazoles from the reaction of 2-aminophenol with carboxylic acids. nih.govpolyu.edu.hk This method proceeds by generating the acid chloride in situ, which then readily reacts with the 2-aminophenol. nih.govpolyu.edu.hk The reaction conditions are compatible with a wide array of functional groups on the carboxylic acid, including chloro, bromo, nitro, and methoxy (B1213986) groups. nih.govpolyu.edu.hk

Microwave-assisted synthesis has also emerged as a powerful technique, enabling the direct coupling of carboxylic acids with 2-aminophenol under metal- and solvent-free conditions to provide good yields of 2-substituted benzoxazoles. researchgate.net Furthermore, heterogeneous catalysts such as KF-Al2O3 have been employed to facilitate the reaction between 2-aminophenol and acid derivatives in acetonitrile (B52724) at room temperature, offering high yields and catalyst recyclability.

Catalyst / ConditionReactantsProductYield (%)Reference
Methanesulfonic acid2-Aminophenol, Aryl/Alkyl Carboxylic Acids2-Aryl/Alkyl-benzoxazoleExcellent nih.govpolyu.edu.hk
Microwave irradiation2-Aminophenol, Carboxylic Acids2-Substituted-benzoxazoleGood researchgate.net
KF-Al2O32-Aminophenol, Acid Derivatives2-Substituted-benzoxazole83-95%

A contemporary approach to the synthesis of 2-substituted benzoxazoles involves the activation of tertiary amides. A reported method utilizes triflic anhydride (B1165640) (Tf2O) and 2-fluoropyridine (B1216828) to promote the reaction between tertiary amides and 2-aminophenols. rsc.org This cascade reaction involves the initial activation of the amide carbonyl group by Tf2O, followed by nucleophilic addition of the 2-aminophenol, intramolecular cyclization, and subsequent elimination to furnish the benzoxazole product. rsc.org This strategy is noted for its mild conditions and broad substrate scope, accommodating various functionalized amides and 2-aminophenols. rsc.org

Activating AgentBaseReactantsProductYield (%)
Triflic anhydride (Tf2O)2-Fluoropyridine1-morpholino-2-phenylethan-1-one, 2-aminophenol2-benzylbenzo[d]oxazole95%

Oxidative cyclization represents another important strategy for benzoxazole synthesis. These methods often involve the reaction of 2-aminophenols with aldehydes or other precursors under oxidative conditions. One such method employs a bi-active catalyst system with a redox-active vanadyl(IV) group for the oxidative transformation. This reaction proceeds under mild conditions at ambient temperature in ethanol, using air as the oxidant.

Dess-Martin periodinane (DMP) is another reagent that can efficiently mediate the cyclization to form 2-substituted benzoxazoles. These oxidative approaches provide a direct route to the benzoxazole core from readily available starting materials.

Catalyst / ReagentOxidantReactantsSolventTemperature
Vanadyl(IV) complexAir (O2)3,5-di-tert-butyl catechol, Aldehydes, Ammonium (B1175870) acetateEthanolAmbient
Dess-Martin periodinane (DMP)N/A2-Aminophenol, AldehydesN/AN/A

Direct C-H functionalization has become a powerful tool in modern organic synthesis for its atom and step economy. For the benzoxazole core, direct arylation at the C2 position is a key strategy for synthesizing 2-arylbenzoxazoles. Palladium-catalyzed reactions are prominent in this area. One protocol describes a Pd-catalyzed intermolecular C–H–C–H cross-coupling between benzoxazoles and unactivated simple arenes, using CuBr2 as an additive. rsc.org Another efficient method employs a Pd(OAc)2/NiXantphos-based catalyst for the direct 2-arylation of benzoxazoles with a wide range of aryl and heteroaryl bromides at room temperature. nih.gov

The C-H arylation can also be achieved with aryltrimethylammonium triflates via a Pd-catalyzed C-H/C-N cleavage. nih.gov Beyond palladium, copper-catalyzed systems have been developed. A CuI/PPh3-based catalyst promotes the direct 2-arylation of benzoxazoles with aryl bromides, also through a C-H activation process. nih.gov These methods provide direct access to functionalized benzoxazoles that can be precursors to more complex structures.

Catalyst SystemCoupling PartnerKey FeatureReference
Pd(OAc)2 / CuBr2Unactivated ArenesIntermolecular C-H/C-H coupling rsc.org
Pd(OAc)2 / NiXantphosAryl/Heteroaryl BromidesRoom temperature reaction nih.gov
Pd catalystAryltrimethylammonium triflatesC-H/C-N cleavage nih.gov
CuI / PPh3Aryl BromidesCopper-catalyzed C-H activation nih.gov

Specific Synthesis of the Amide Moiety

Once the benzoxazole core is functionalized with a carboxylic acid at the 2-position, the final step in the synthesis of the target compound is the formation of the amide bond.

The conversion of a carboxylic acid to an amide is a fundamental transformation in organic chemistry. The direct condensation of a carboxylic acid, such as benzoxazole-2-carboxylic acid, with an amine is thermodynamically unfavorable and requires activation of the carboxylic acid. This is typically achieved using coupling reagents or by converting the acid to a more reactive derivative.

A widely used class of coupling agents is carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. acs.org To suppress side reactions and reduce racemization in chiral substrates, additives like 1-hydroxy-1-H-benzotriazole (HOBt) are often included. acs.org

Other reagents have been developed for direct amidation. Titanium tetrachloride (TiCl4) has been shown to mediate the direct condensation of carboxylic acids and amines in pyridine (B92270) at 85 °C, providing amide products in moderate to excellent yields. researchgate.net Boron-based reagents, such as B(OCH2CF3)3, are also effective for the direct amidation of a variety of carboxylic acids with a broad range of amines, often allowing for purification by simple filtration without the need for aqueous workup. rsc.org

Reagent / CatalystAdditive(s)Key FeatureReference
DCC (N,N'-dicyclohexylcarbodiimide)HOBt (optional)Forms O-acylisourea intermediate acs.org
TiCl4Pyridine (solvent)Direct condensation at 85 °C researchgate.net
B(OCH2CF3)3NoneSimple filtration workup rsc.org
Urea (B33335) with Mg(NO3)2 or ImidazoleNoneUses urea as nitrogen source acs.orgnih.gov

Alternative Strategies for Amide Bond Formation in Benzoxazole Systems

While the direct condensation of a carboxylic acid with an amine is a fundamental approach, several alternative strategies have been developed for the efficient formation of the amide bond in benzoxazole systems, often under milder conditions. One common method involves the use of coupling reagents that activate the carboxylic acid in situ. nih.gov Another effective strategy is the electrophilic activation of tertiary amides using trifluoromethanesulfonic anhydride (Tf₂O), which facilitates their reaction with 2-aminophenols to form 2-substituted benzoxazoles. nih.gov This cascade reaction involves the formation of an amidinium salt intermediate, nucleophilic attack by the aminophenol, intramolecular cyclization, and subsequent elimination. nih.gov

Enzymatic strategies are also emerging as powerful tools for amide bond formation, offering high selectivity and environmentally benign conditions. unimi.it These biocatalytic methods can be broadly categorized into two types: ATP-dependent processes that proceed via acyl-adenylate or acylphosphate intermediates, and ATP-independent transacylation strategies that often involve an acyl-enzyme intermediate. nih.gov Although not yet widely applied specifically to benzoxazole-2-carboxylic acid amide, these enzymatic approaches represent a promising frontier for its synthesis. unimi.itnih.gov

Biosynthetic Pathways and Enzymatic Synthesis of Benzoxazoles

Nature employs sophisticated enzymatic machinery for the synthesis of complex molecules, including benzoxazole-containing natural products. The biosynthesis of the antitumor agent nataxazole, for instance, does not proceed through a simple amide intermediate as initially proposed. Instead, structural and biochemical evidence reveals that the pathway involves an unstable ester generated by an ATP-dependent adenylating enzyme. researchgate.net This ester is then converted by a second enzyme into the final benzoxazole ring via a hemiorthoamide intermediate. researchgate.net

Researchers have also uncovered an alternative benzoxazole assembly pathway in anaerobic bacteria, such as Clostridium cavendishii. researchgate.net This discovery expands the known biosynthetic routes to this scaffold beyond the well-studied pathways in actinomycetes and introduces new possibilities for meta-substituted heterocycles. researchgate.net These insights into natural biosynthetic pathways can inspire the development of novel chemoenzymatic or fully enzymatic laboratory syntheses of benzoxazole derivatives.

Derivatization and Functionalization of Benzoxazole-2-carboxylic Acid Amide

The benzoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatization is a key strategy for modulating biological activity. researchgate.netchemicalbook.com Functionalization can be targeted at the carboxylic acid amide group, the benzene (B151609) ring, or by introducing side chains at the 2-position of the benzoxazole core.

Influence of Substituents on Benzoxazole Ring Reactivity and Cyclization Yield

The yield and efficiency of the benzoxazole ring-forming cyclization reaction are highly dependent on the electronic nature and position of substituents on the 2-aminophenol precursor. nih.govmarmara.edu.tr A study on the synthesis of benzoxazole-2-carboxylate derivatives via a one-pot Mitsunobu reaction protocol provided clear evidence of these electronic effects. marmara.edu.tr

The findings indicate a distinct pattern for achieving optimal yields in the cyclization process:

Electron-donating groups (e.g., -CH₃, -OCH₃) at the C-5 position of the 2-aminophenol ring were found to increase the yield of the cyclized benzoxazole product. marmara.edu.tr

Electron-withdrawing groups (e.g., -Cl, -NO₂) at the C-6 position also led to an increase in product yield. marmara.edu.tr

Conversely, the presence of a carboxylic acid group as a substituent on the benzene ring was found to inhibit the cyclization reaction entirely under the studied conditions. marmara.edu.tr

These observations are critical for designing efficient synthetic routes to substituted benzoxazole-2-carboxylic acid amides.

Substituent PositionGroup TypeEffect on Cyclization Yield
C-5Electron-Donating (e.g., -CH₃)Increase
C-6Electron-Withdrawing (e.g., -Cl)Increase
AnyCarboxylic Acid (-COOH)Inhibits Reaction

Introduction of Heterocyclic and Aliphatic Side Chains onto the Benzoxazole Scaffold

Introducing diverse side chains onto the benzoxazole core is a widely used strategy to explore new chemical space and develop compounds with improved properties. nih.gov A common point of attachment is the 2-position of the benzoxazole ring. For instance, 2-(2-arylphenyl)benzoxazoles have been synthesized via Suzuki cross-coupling reactions, demonstrating a robust method for introducing aryl side chains. nih.gov This approach allows for the generation of a library of derivatives by varying the arylboronic acid coupling partner. nih.gov Similarly, SAR studies on 4-azabenzoxazole analogues involved the introduction of various substituted phenyl, pyridyl, and other fused heterocyclic groups to the core structure. nih.gov These modifications are crucial for optimizing a compound's pharmacological profile. researchgate.netnih.gov

Green Chemistry Approaches in Benzoxazole Synthesis

In recent years, there has been a significant shift towards developing environmentally friendly or "green" synthetic methodologies for benzoxazole synthesis. researchgate.netijpbs.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional methods. ijpsonline.com

Key green strategies that have been successfully applied include:

Use of Green Solvents: Replacing conventional volatile organic compounds with environmentally benign solvents like water or glycerol. orgchemres.org

Catalysis: Employing various catalysts, such as copper sulfate (B86663), samarium triflate, nano-Fe₃O₄-supported ionic liquids, and TiO₂–ZrO₂, to enhance reaction rates and selectivity under milder conditions. orgchemres.orgnih.govorganic-chemistry.orgrsc.org

Alternative Energy Sources: Utilizing microwave irradiation and ultrasonication to significantly reduce reaction times and energy consumption. ijpsonline.comnih.gov

Solvent-Free Conditions: Conducting reactions without a solvent, which simplifies work-up procedures and reduces chemical waste. nih.govrsc.org

These methods not only offer environmental benefits but often result in higher yields and operational simplicity. rsc.orgjetir.org

Green ApproachExample Condition/CatalystKey Advantages
Microwave IrradiationSanta Barbara Amorphous-15 (SBA-15) nanocatalystSolvent-free, rapid reaction. ijpsonline.com
UltrasonicationLAIL@MNP catalyst in waterShort reaction time, high yield, catalyst reusability. ijpsonline.comnih.gov
Green SolventsWater, Ethanol, GlycerolReduced toxicity and environmental impact. orgchemres.orgjetir.org
NanocatalysisCopper ferrite (B1171679) or TiO₂–ZrO₂High efficiency, catalyst recyclability, mild conditions. ijpbs.comrsc.org
Ionic LiquidsBrønsted acidic ionic liquid gelSolvent-free, high yield, reusable catalyst. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of benzoxazole rings. eurekaselect.combenthamdirect.com This method offers a more efficient means of energy transfer directly to the reacting molecules compared to conventional heating. eurekaselect.com A common pathway to benzoxazole derivatives under microwave irradiation is the condensation of 2-aminophenols with various partners, including carboxylic acids, aldehydes, and nitriles. eurekaselect.combenthamdirect.comresearchgate.net

Researchers have developed protocols that combine the benefits of microwave heating with solvent-free conditions to create environmentally benign and efficient syntheses. For instance, a series of 2,5-disubstituted benzoxazole derivatives were successfully synthesized in good to excellent yields (67-90%) by the condensation reaction of 2-amino-4-methylphenol (B1222752) with various aromatic aldehydes. scienceandtechnology.com.vn This reaction was conducted under solvent-free conditions using iodine as an oxidant, with microwave irradiation at 120°C for just 10 minutes. scienceandtechnology.com.vn The use of non-toxic iodine and the absence of solvent make this protocol practical and economically attractive. scienceandtechnology.com.vn

Another notable solvent-free microwave-assisted method involves the direct coupling of carboxylic acids with 2-aminophenol. researchgate.net This approach proceeds without the need for a metal catalyst, and both aliphatic and aromatic carboxylic acids can be used to generate the corresponding 2-substituted benzoxazoles in good yields. researchgate.net The direct synthesis of amides from carboxylic acids and amines has also been achieved under microwave conditions using ceric ammonium nitrate (B79036) (CAN) as a catalyst, highlighting the versatility of this energy source in forming key chemical bonds. nih.govmdpi.com

Table 1: Microwave-Assisted Synthesis of 2,5-Disubstituted Benzoxazoles scienceandtechnology.com.vn
Aldehyde ReactantReaction Time (min)Temperature (°C)Yield (%)
Benzaldehyde1012085
4-Chlorobenzaldehyde1012090
4-Methoxybenzaldehyde1012088
4-Nitrobenzaldehyde1012075
2-Naphthaldehyde1012067

Catalysis in Aqueous Media and Ionic Liquids

In line with the principles of green chemistry, the use of aqueous media and ionic liquids as alternative reaction environments has gained significant traction. Samarium triflate has been employed as a reusable acid catalyst for the synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes under mild conditions in an aqueous medium. organic-chemistry.org

Ionic liquids (ILs) are particularly noteworthy for their unique properties, such as negligible vapor pressure and high thermal stability. nih.gov A Brønsted acidic ionic liquid gel (BAIL gel) has been shown to be a highly efficient and reusable heterogeneous catalyst for the condensation–aromatization of o-aminophenols and aldehydes to form benzoxazoles. nih.govacs.org This reaction proceeds under solvent-free conditions at 130°C, affording excellent yields of up to 98%. nih.govacs.org A key advantage of the BAIL gel is its simple recovery by centrifugation and its reusability for at least five consecutive runs without a significant loss of catalytic activity. nih.govacs.org

Other research has explored the use of a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) as a catalyst. rsc.org This system allows for the synthesis of benzoxazoles under solvent-free conditions with sonication at 70°C, providing moderate to high yields and easy catalyst recovery using an external magnet. rsc.org Furthermore, simpler ionic liquids like triethylammonium (B8662869) hydrogen sulfate ([Et3NH][HSO4]) have been used to promote one-pot syntheses of complex benzoxazole derivatives under solvent-free conditions, demonstrating the broad utility of ILs in this field. bepls.com

Table 2: Reusability of Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst nih.govacs.org
RunYield of 2-phenylbenzoxazole (B188899) (%)
198
298
397
496
596

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a cornerstone of green chemistry, minimizing waste and often simplifying product purification. Many of the advanced methodologies for benzoxazole synthesis, including microwave-assisted and ionic liquid-catalyzed reactions, are performed under solvent-free conditions. benthamdirect.comacs.org

The aforementioned synthesis using a Brønsted acidic ionic liquid gel is a prime example of a highly effective solvent-free method. nih.govacs.org Similarly, the microwave-assisted condensation of 2-amino-4-methylphenol with aldehydes using iodine as an oxidant is performed without any solvent. scienceandtechnology.com.vn

Other notable solvent-free approaches include the use of heterogeneous catalysts that can be easily separated from the reaction mixture. A reusable nanomagnetic catalyst, Fe3O4@SiO2-SO3H, has been used for the preparation of 2-arylbenzoxazoles from aromatic aldehydes and 2-aminophenol at a relatively low temperature of 50°C. ajchem-a.com Another innovative technique is the "grindstone method," where strontium carbonate (SrCO3) catalyzes the reaction between 2-aminophenol and substituted benzaldehydes by simple grinding in a mortar and pestle at room temperature for 20 minutes, resulting in high yields. rsc.org These methods highlight a significant trend towards minimizing solvent use in the synthesis of heterocyclic compounds.

Solid-Phase Organic Synthesis of Benzooxazole Amides and Conjugates

Solid-phase organic synthesis (SPOS) is a powerful platform for the construction of combinatorial libraries of molecules for drug discovery and other applications. nih.gov This technique has been successfully applied to the synthesis of benzoxazole amides and related conjugates.

One established method involves using 3-nitrotyrosine (B3424624) as a scaffold, which is first coupled to a polystyrene resin via a Wang-type linker. nih.govresearchgate.net The synthesis proceeds through a series of steps on the solid support, including deprotection, reductive alkylation of the primary amine, acylation of the phenol, and a crucial reduction of the nitro group using stannous chloride (SnCl2). nih.govresearchgate.net The resulting amino ester intermediate undergoes dehydrative cyclization to form the benzoxazole ring, which is then cleaved from the resin. nih.govresearchgate.net

Another sophisticated approach utilizes a "safety-catch" linker strategy for the efficient solid-phase synthesis of 2-aminobenzoxazole (B146116) derivatives. acs.org In this process, a Merrifield resin reacts with 2-aminophenols and carbon disulfide to create a polymer-bound 2-mercaptobenzoxazole. acs.org This thioether linkage is stable to many reaction conditions but can be "activated" by oxidation. Subsequent treatment with various amines cleaves the product from the resin, directly yielding the desired 2-aminobenzoxazole products. acs.org This methodology allows for further diversification, for example, by starting with a nitro-containing 2-aminophenol, the nitro group on the resin-bound intermediate can be reduced and further functionalized to generate a diverse library of 6-substituted 2-aminobenzoxazole analogues. acs.org

Advanced Spectroscopic and Structural Characterization of Benzooxazole 2 Carboxylic Acid Amide

Vibrational Spectroscopy (IR) for Amide and Benzoxazole (B165842) Linkages

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For benzoxazole-2-carboxylic acid amide, the IR spectrum is characterized by distinct peaks corresponding to the vibrations of the amide group and the benzoxazole heterocyclic system.

The primary amide group gives rise to several characteristic absorption bands. The N-H stretching vibrations typically appear as two distinct bands in the region of 3170 to 3500 cm⁻¹, a characteristic feature of primary amides (-NH₂). libretexts.org The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum and is generally observed in the range of 1650-1690 cm⁻¹. oregonstate.edu Another significant band is the N-H bending vibration, or Amide II band, which appears around 1620 cm⁻¹. libretexts.orglibretexts.org

The benzoxazole ring system also presents a unique vibrational fingerprint. This includes C=N stretching vibrations, aromatic C=C stretching, and C-O-C (ether) stretching within the oxazole (B20620) ring. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. The characteristic C-O stretching of the oxazole moiety is also expected. nih.gov

Table 1: Characteristic IR Absorption Frequencies for Benzoxazole-2-carboxylic Acid Amide

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Amide (N-H) Symmetric & Asymmetric Stretch 3170 - 3500 (typically two bands) Medium-Strong
Aromatic (C-H) Stretch 3000 - 3100 Medium-Weak
Amide (C=O) Stretch (Amide I) 1650 - 1690 Strong
Amide (N-H) Bend (Amide II) 1590 - 1650 Medium-Strong
Benzoxazole (C=N) Stretch 1550 - 1620 Medium
Benzoxazole (C=C) Aromatic Ring Stretch 1450 - 1600 Medium-Strong
Benzoxazole (C-O-C) Asymmetric Stretch 1200 - 1270 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the complete chemical structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons on the benzene ring of the benzoxazole moiety are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns depend on their position relative to the fused oxazole ring. The two protons of the primary amide (-NH₂) are anticipated to produce a broad signal in the downfield region, generally between 7.5 and 8.5 ppm. libretexts.org This broadening is due to quadrupole effects of the nitrogen atom and potential chemical exchange with trace amounts of water.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is highly deshielded and is expected to resonate in the 160-185 ppm range. oregonstate.edu The carbon atoms of the benzoxazole ring have characteristic chemical shifts; for the parent benzoxazole, these carbons appear between approximately 110 and 151 ppm. chemicalbook.com The C2 carbon, to which the carboxamide group is attached, is typically the most downfield of the heterocyclic ring carbons.

Table 2: Expected NMR Chemical Shifts (δ) for Benzoxazole-2-carboxylic Acid Amide

Spectrum Atom Type Expected Chemical Shift (ppm) Notes
¹H NMR Amide Protons (-NH ₂) 7.5 - 8.5 Broad singlet
¹H NMR Aromatic Protons (Ar-H ) 7.0 - 8.0 Multiplets
¹³C NMR Amide Carbonyl (C =O) 160 - 185
¹³C NMR Benzoxazole Carbons (Ar-C ) 110 - 152 Includes quaternary and CH carbons

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through its fragmentation pattern. For benzoxazole-2-carboxylic acid amide, the molecular ion peak [M]⁺ would confirm its molecular weight.

Under electron impact (EI) ionization, the molecule undergoes fragmentation in a predictable manner. A common fragmentation pathway for primary amides involves the cleavage of the C-N bond. libretexts.org The most characteristic fragmentation for many carboxylic acid derivatives is the cleavage of the bond between the carbonyl carbon and the heteroatom substituent to form a stable acylium ion (R-CO⁺). libretexts.orglibretexts.org For benzoxazole-2-carboxylic acid amide, this would result in the formation of the benzoxazole-2-carbonyl cation, which would be a prominent peak in the spectrum. Further fragmentation could involve the loss of carbon monoxide (CO) from this acylium ion or the cleavage of the benzoxazole ring itself.

Table 3: Plausible Mass Spectrometry Fragments for Benzoxazole-2-carboxylic Acid Amide

Fragment Ion Proposed Structure Significance
[M]⁺ [C₈H₆N₂O₂]⁺ Molecular Ion
[M - NH₂]⁺ Benzoxazole-2-carbonyl cation Formation of a stable acylium ion
[M - CONH₂]⁺ Benzoxazolyl cation Loss of the entire carboxamide group
[C₇H₄NO]⁺ Benzoxazole-2-carbonyl cation A key diagnostic fragment

Chromatographic Techniques for Purification and Analytical Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for a polar, aromatic compound like benzoxazole-2-carboxylic acid amide. rsc.org

A typical method for analysis and purification would involve reversed-phase HPLC (RP-HPLC). In this technique, the compound is passed through a column packed with a nonpolar stationary phase (such as C18-silica). A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. rsc.org Due to its aromatic benzoxazole core, the compound can be readily detected with high sensitivity using a UV detector. The retention time of the compound is characteristic under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. This method is effective for separating the final product from any unreacted starting materials or byproducts from the synthesis. nih.govresearchgate.net

Computational Chemistry and Modeling Studies of Benzooxazole 2 Carboxylic Acid Amide

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the complex mechanisms of chemical reactions involving benzoxazole (B165842) derivatives.

Detailed DFT calculations have been employed to understand the synthesis of benzoxazole structures. For instance, in the formation of benzoxazole-2-carboxylate derivatives, a reaction involving 2-aminophenol (B121084) derivatives and a Mitsunobu reagent, DFT was used to model potential alternative mechanisms. marmara.edu.tr These computational explorations successfully shed light on the reaction's selectivity. marmara.edu.tr The calculations, performed using methods such as CPCM/M06-2X/6-311++G(d,p)//B3LYP/6-31+G(d,p) in a tetrahydrofuran (B95107) solvent model, were able to explain why the cyclization reaction prefers a 5-endo-trig pathway over a 6-exo-trig one. marmara.edu.tr The computational results aligned well with experimental findings, confirming that benzoxazole derivatives are the exclusive products of this reaction type. marmara.edu.tr Furthermore, DFT studies help explain the influence of electronic effects on reaction yields, noting that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene (B151609) ring tend to increase the yield of the final cyclic product. marmara.edu.tr

Table 1: DFT Application in Benzoxazole Synthesis

Computational Aspect Description Source
Methodology DFT calculations via CPCM/M06-2X/6-311++G(d,p)//B3LYP/6-31+G(d,p) level method. marmara.edu.tr
Objective To elucidate the detailed mechanism of the cyclization reaction forming the benzoxazole ring. marmara.edu.tr
Key Finding Computational results confirmed the experimental preference for a 5-endo-trig reaction pathway. marmara.edu.tr

| Significance | Provided a theoretical understanding of reaction selectivity and the electronic effects of substituents. | marmara.edu.tr |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug design, used to predict and analyze how a ligand, such as a benzooxazole-2-carboxylic acid amide derivative, interacts with a biological target, typically a protein.

Molecular docking predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. pnrjournal.com For various benzoxazole derivatives, docking studies have predicted binding affinities against specific protein targets, with reported docking scores ranging from -7.0 to -10.4 kcal/mol. pnrjournal.comresearchgate.net These scores indicate the strength of the interaction, with more negative values suggesting stronger binding. pnrjournal.com

Following docking, MD simulations are performed to assess the stability of the predicted ligand-protein complex over time. These simulations model the motion of every atom in the system, providing a dynamic view of the interaction. For benzoxazole derivatives, MD simulations run for periods of 100 to 150 nanoseconds have confirmed the stability of the compounds within the active site of their target proteins. researchgate.netnajah.edu A key metric for stability is the Root Mean Square Deviation (RMSD), with average values of 2.8 Å to 3.0 Å indicating a stable binding pose throughout the simulation. researchgate.net

Table 2: Example Findings from Docking and MD Simulations of Benzoxazole Derivatives

Study Focus Target Protein Docking Scores (kcal/mol) MD Simulation Duration Stability Confirmation (RMSD) Source
mTOR Inhibitors 4JT5 -7.084 to -7.426 150 ns Average 2.8 Å to 3.0 Å researchgate.net
Anti-tubercular Activity Not Specified -6.9 to -10.4 Not Specified Not Specified pnrjournal.com

Conformational Analysis and Electronic Structure Investigations

Understanding the three-dimensional shape (conformation) and the distribution of electrons (electronic structure) of a molecule is crucial for explaining its reactivity and interactions. Computational methods, particularly DFT, are widely used for these investigations.

Studies on benzoxazole and its derivatives using DFT at levels like B3LYP/6-31+G(d,p) have been conducted to determine their structural, geometric, and electronic properties. researchgate.net Key aspects of these investigations include:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is used to determine charge transfer within the molecule. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis evaluates stabilization energies associated with intramolecular interactions, providing a deeper understanding of the molecule's internal stability. researchgate.net

Vibrational Analysis: Theoretical calculations of infrared (IR) spectra can predict vibrational frequencies. For example, in related heterocyclic compounds, the vibrational stretching frequency of specific bonds, like O-H, has been calculated to understand bonding characteristics in both ground and excited states. semanticscholar.org

Molecular Electrostatic Potential (MEP): MEP analysis helps to localize reactive sites within the molecule by mapping electron density, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

Table 3: Computational Analyses of Molecular Structure

Analysis Type Property Investigated Significance Source
HOMO-LUMO Analysis Electronic charge transfer, kinetic stability Predicts chemical reactivity and electronic transitions. researchgate.net
NBO Analysis Intramolecular interactions, stabilization energies Explains the stability derived from internal electronic delocalization. researchgate.net
Vibrational Analysis Infrared (IR) frequencies Confirms molecular structure and bond strengths. researchgate.netsemanticscholar.org

| MEP Analysis | Electron density distribution | Identifies likely sites for electrophilic and nucleophilic attack. | researchgate.net |

In Silico Prediction of Molecular Interactions

In silico methods encompass a broad range of computational techniques used to predict the properties and biological activity of molecules before they are synthesized and tested in a lab. researchgate.net For benzoxazole derivatives, these predictions are vital for prioritizing candidates for further development. researchgate.net

The process often begins with designing ligand structures using software like ChemDraw. researchgate.net Subsequently, a variety of properties are predicted:

Physicochemical Properties: Tools like Molinspiration Cheminformatics and QikProp are used to calculate properties such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. These are often evaluated against frameworks like Lipinski's Rule of Five to assess "drug-likeness". researchgate.net

Pharmacokinetics (ADMET): In silico models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. researchgate.net This helps to identify molecules that are likely to have good bioavailability and low toxicity. researchgate.netresearchgate.net

Biological Activity Prediction: Software such as PASS (Prediction of Activity Spectra for Substances) can forecast the likely biological activities of a molecule based on its structure. pnrjournal.com

Binding Interactions: Molecular docking is a primary tool for predicting molecular interactions, providing an estimate of binding energy to a specific biological target. pnrjournal.com These studies can identify key amino acid residues involved in the interaction, helping to stabilize the compound in the binding site. researchgate.net

Table 4: In Silico Prediction Tools and Their Applications

Prediction Category Example Software/Method Properties Predicted Source
Binding Affinity AutoDock Vina, Glide XP Binding energy (kcal/mol), binding pose pnrjournal.comresearchgate.net
Physicochemical Properties QikProp, Molinspiration Lipinski's Rule of Five parameters, solubility pnrjournal.comresearchgate.net
Pharmacokinetics/Toxicity SwissADME, QikProp ADMET profile, drug-likeness pnrjournal.comresearchgate.netresearchgate.net

| Biological Activity | PASS | Prediction of biological activity spectra | pnrjournal.com |

Molecular Interactions and Mechanistic Insights of Benzooxazole 2 Carboxylic Acid Amide

Interactions with Biological Macromolecules

The biological effects of benzooxazole-2-carboxylic acid amide and its derivatives are rooted in their ability to bind and modulate the function of key proteins, including enzymes and receptors. These interactions are governed by a range of non-covalent forces and can lead to significant alterations in protein activity.

Enzyme Inhibition Mechanisms

Benzooxazole derivatives have been identified as potent inhibitors of several key enzymes implicated in disease, demonstrating diverse mechanisms of action.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: this compound is a potent inhibitor of EGFR tyrosine kinase, with inhibitory concentrations (IC50) in the low nanomolar range. The mechanism involves the compound binding to the EGFR receptor, which in turn prevents its phosphorylation and subsequent activation by growth factors like epidermal growth factor (EGF) and transforming growth factor-alpha (TGFα). This inhibition of EGFR signaling is a key mechanism behind the anti-proliferative effects of these compounds.

DNA Topoisomerase II: Certain 2,5-disubstituted-benzoxazole derivatives have shown significant inhibitory activity against eukaryotic DNA topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription. esisresearch.org Several derivatives have demonstrated greater potency than the reference drug etoposide. esisresearch.org For instance, 2-(p-nitrobenzyl)benzoxazole and 5-Chloro-2-(p-methylphenyl)benzoxazole are notable for their strong inhibitory effects on this enzyme. esisresearch.org

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): Studies have shown that certain imine derivatives of benzooxazole can modulate genes involved in lipid regulation. acs.org Specifically, some derivatives were found to significantly inhibit the expression of PCSK9 in in vivo models of hyperlipidemia. acs.org The lipid-lowering effects of these compounds were attributed, in part, to their PCSK9 inhibitory activity, alongside the attenuation of other key proteins like Apolipoprotein B (APOB). acs.org

Cyclooxygenase-2 (COX-2): Many benzooxazole derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin (B15479496) biosynthesis in inflammatory processes. nano-ntp.comresearchgate.net These compounds often belong to the diarylheterocycle class of anti-inflammatory agents. nih.gov The design of these molecules aims to achieve high selectivity for COX-2 over the constitutive COX-1 isoform to reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nano-ntp.comnih.gov Research has yielded derivatives with high selectivity ratios, indicating their potential as potent and selective anti-inflammatory agents. nih.gov

Receptor Binding and Allosteric Modulation

The concept of allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) site to modify the receptor's function, is a key mechanism in pharmacology. In the context of benzooxazole derivatives, particularly those targeting tyrosine kinase receptors like VEGFR-2, the design often involves targeting distinct pockets within the enzyme's active site. For instance, in the design of certain VEGFR-2 inhibitors, different hydrophobic moieties were incorporated to interact with an allosteric hydrophobic pocket, while the core benzooxazole structure interacts with the hinge region of the kinase domain. nih.gov This strategy of engaging both orthosteric and allosteric sites can lead to enhanced potency and selectivity.

Non-Covalent Interactions: Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking, and π-Cation Interactions

The binding affinity and selectivity of benzooxazole derivatives for their biological targets are dictated by a combination of non-covalent interactions. Molecular docking and computational studies have provided insights into these interactions at the atomic level.

Hydrogen Bonding: The amide linker and the nitrogen and oxygen atoms within the benzooxazole ring are common sites for forming hydrogen bonds with amino acid residues in the active site of enzymes. For example, in VEGFR-2 inhibitors, the amide group often forms crucial hydrogen bonds with backbone residues in the hinge region of the kinase, such as Cys919. nih.govsciengine.com

Hydrophobic Interactions: The phenyl rings of the benzooxazole scaffold and its substituents frequently engage in hydrophobic interactions with nonpolar amino acid residues. In COX-2, these interactions with residues in the hydrophobic channel are critical for the stable binding of the inhibitor. nih.govbohrium.com

π-π Stacking: The planar aromatic structure of the benzooxazole core allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. These interactions contribute significantly to the binding stability of inhibitors for targets like DNA topoisomerase.

π-Cation Interactions: While less commonly detailed for this specific compound class in the reviewed literature, π-cation interactions can occur between the electron-rich aromatic system of the benzooxazole ring and positively charged residues like lysine (B10760008) or arginine at the target's binding site.

Modulation of Cellular Pathways at a Molecular Level

By interacting with key macromolecules, this compound and its derivatives can profoundly influence cellular signaling pathways, leading to specific biological outcomes such as the inhibition of cell growth.

Interference with DNA Damage Repair Mechanisms

The anticancer activity of some benzooxazole derivatives may be linked to their ability to interfere with DNA damage repair. frontiersin.org While some derivatives act as topoisomerase II inhibitors, which directly cause DNA strand breaks, the broader mechanism may also involve disrupting the cell's ability to mend this damage. esisresearch.org Studies suggest that the cytotoxicity of this compound could involve interference with repair mechanisms that are activated in response to DNA damage. The precise pathways targeted (e.g., nucleotide excision repair, homologous recombination) by these compounds are an area of ongoing investigation. rsc.orgnih.gov

Mechanisms of Cellular Proliferation Inhibition (in vitro and in vivo models)

Benzooxazole derivatives have consistently demonstrated the ability to inhibit cellular proliferation in both laboratory cell cultures (in vitro) and animal models (in vivo). nih.gov This anti-proliferative effect is often mediated by the induction of cell cycle arrest and apoptosis (programmed cell death).

In Vitro and In Vivo Models: Numerous studies have reported the cytotoxic activity of benzooxazole derivatives against a range of human cancer cell lines, including those from breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers. nih.govnih.govnih.gov The potency of these compounds is often quantified by their IC50 values, with several derivatives showing activity in the low micromolar range. nih.govnih.gov Furthermore, this compound has been shown to inhibit tumor cell proliferation in in vivo models, confirming its potential for therapeutic application.

Molecular Mechanisms: The inhibition of proliferation is achieved through multiple molecular mechanisms:

Cell Cycle Arrest: Treatment with benzooxazole derivatives can cause cancer cells to halt their progression through the cell cycle, often at the G2/M or Pre-G1 phases. nih.gov This prevents the cells from dividing and replicating.

Induction of Apoptosis: These compounds can trigger the intrinsic pathway of apoptosis. Mechanistically, this involves the downregulation of anti-apoptotic proteins like Bcl-2 and a corresponding upregulation of pro-apoptotic proteins such as BAX. nih.gov This shift in the BAX/Bcl-2 ratio leads to the activation of effector caspases, like caspase-3, which execute the process of cell death. nih.gov

Applications in Chemical Biology and Materials Science Research

Role as a Versatile Building Block in Medicinal Chemistry Research

The benzoxazole (B165842) core, particularly when functionalized with a carboxamide group at the 2-position, serves as a "privileged scaffold" in medicinal chemistry. This designation is due to its ability to interact with multiple biological targets through various non-covalent interactions, making it a foundational structure for the development of novel therapeutic agents.

Development of Potential Therapeutic Leads (e.g., Antimicrobial, Antifungal, Anti-inflammatory, Anticancer, Antiprotozoal Agents)

Researchers have extensively modified the benzoxazole-2-carboxylic acid amide core to synthesize a wide array of derivatives with potent biological activities across several therapeutic areas.

Antimicrobial and Antifungal Agents: Benzoxazole derivatives are recognized for their significant antibacterial and antifungal properties. wisdomlib.org The core structure is analogous to nucleic acid bases like adenine (B156593) and guanine, suggesting that its antimicrobial effects may stem from the inhibition of nucleic acid synthesis. nih.gov Studies have demonstrated that derivatives of this scaffold exhibit broad-spectrum activity against various plant pathogenic fungi and both Gram-positive and Gram-negative bacteria. mdpi.comnih.govxjtlu.edu.cn For instance, certain 2-aminobenzoxazole (B146116) derivatives have shown potent antifungal activity, with some compounds exhibiting efficacy superior to the commercial fungicide hymexazol. nih.gov The combination of the benzoxazole ring with other heterocyclic moieties, such as pyridine (B92270) and an amide linker, has been explored to fine-tune and enhance antifungal effects against common agricultural pathogens. mdpi.com

Anti-inflammatory Agents: The scaffold has been utilized to develop novel anti-inflammatory agents. Certain 2-(2-arylphenyl)benzoxazole derivatives have been identified as new and selective ligands for the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. nih.govacs.org Specific synthesized compounds in this class showed in vivo anti-inflammatory potency comparable to or better than standard drugs like diclofenac (B195802) and celecoxib (B62257). nih.govacs.org Other research has focused on designing benzoxazolone derivatives as inhibitors of myeloid differentiation protein 2 (MD2), a protein involved in the inflammatory process, demonstrating the scaffold's potential in treating a variety of inflammatory diseases. nih.gov

Anticancer Agents: The development of benzoxazole-based anticancer agents is a particularly active area of research. researchgate.net Derivatives have been designed as potent inhibitors of key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical protein in tumor angiogenesis. researchgate.netnih.gov Novel series of 6-amide-2-aryl benzoxazole compounds have shown potent activity against various cancer cell lines, including HUVEC, HepG2, HCT-116, and MCF-7. researchgate.net Furthermore, conjugates of benzoxazole with other molecules like pyrrolobenzodiazepines have been investigated for their DNA-binding ability and anticancer activity, with some showing significant efficacy in causing apoptosis in cancer cells. nih.gov

Antiprotozoal Agents: Benzoxazole derivatives have shown promise as effective agents against protozoal infections. researchgate.netolemiss.edu Researchers have synthesized novel compounds based on a benzoxazolyl aniline (B41778) scaffold that exhibit significant antimalarial, antileishmanial, and antitrypanosomal activities. researchgate.netolemiss.edusemanticscholar.org Molecular docking studies suggest that some of these compounds may exert their antimalarial effect by inhibiting the Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP) enzyme. researchgate.netsemanticscholar.org

Table 1: Therapeutic Potential of Benzoxazole-2-Carboxylic Acid Amide Derivatives

Therapeutic Area Target/Mechanism of Action Example Derivative Class Key Research Finding
Antimicrobial Inhibition of nucleic acid synthesis nih.gov 2-(4-aminophenyl)benzoxazole Schiff bases Exhibited significant activity against S. aureus, E. coli, and C. albicans. longdom.orgindexcopernicus.com
Antifungal Not specified 2-aminobenzoxazole derivatives Displayed potent, broad-spectrum activity against eight phytopathogenic fungi. nih.gov
Anti-inflammatory Selective COX-2 Inhibition nih.govacs.org 2-(2-Arylphenyl)benzoxazoles Potency comparable to or better than celecoxib and diclofenac in vivo. acs.org
Anticancer VEGFR-2 Inhibition researchgate.netnih.gov Benzoxazole-benzamide conjugates Showed excellent cytotoxic activity against HCT-116 and MCF-7 cancer cell lines. nih.gov
Antiprotozoal PfPNP Inhibition researchgate.netsemanticscholar.org (3-benzoxazole-2-yl) phenylamine derivatives Demonstrated good antimalarial activity and moderate antileishmanial effects. researchgate.netsemanticscholar.org

Structure-Activity Relationship (SAR) Studies for Lead Optimization and Design

The systematic modification of the benzoxazole-2-carboxylic acid amide structure is crucial for optimizing its therapeutic potential. Structure-Activity Relationship (SAR) studies help researchers understand how specific chemical changes influence biological activity, guiding the design of more potent and selective drug candidates.

Key findings from SAR studies reveal that the nature and position of substituents on the benzoxazole ring system and the amide functional group significantly impact efficacy. For instance, in the development of anti-inflammatory agents, the substitution pattern on the aryl rings of 2-(2-arylphenyl)benzoxazole derivatives was found to be critical for selective COX-2 inhibition. nih.gov Similarly, for antifungal derivatives, the electron-drawing ability and position of substituents were shown to have a significant impact on biological activity. nih.gov In the design of potent acid ceramidase inhibitors, a systematic investigation of substitutions on both the benzoxazolone ring and the carboxamide side chain allowed for the enhancement of both potency and metabolic stability. researchgate.net These studies are essential for rationally designing compounds with improved pharmacological profiles.

Chemical Probes for Biological Target Identification

Beyond direct therapeutic applications, benzoxazole-2-carboxamide derivatives are valuable as chemical probes for studying biological systems. Their inherent fluorescence, a common feature of the benzoxazole core, makes them suitable for developing probes to identify and track biological targets.

These compounds have been engineered as fluorescent probes for detecting specific biomolecules. For example, benzoxazole derivatives have been designed to recognize and signal the presence of biothiols like glutathione (B108866) and cysteine, with some probes showing excellent selectivity and low detection limits. nih.gov The fluorescence of these probes is often enhanced upon binding to their biological target, providing a clear signal for detection. nih.gov The benzoxazole scaffold has also been investigated for its potential as a fluorescent DNA probe, offering a safer alternative to mutagenic dyes. periodikos.com.br The interaction with DNA, often through intercalation, leads to a significant increase in fluorescence emission, allowing for the sensitive detection of nucleic acids. periodikos.com.br

Contributions to Advanced Materials Development

The rigid, stable, and aromatic nature of the benzoxazole-2-carboxylic acid amide structure makes it an attractive component for the synthesis of high-performance materials.

Applications in Polymer and Coating Development

The benzoxazole moiety is incorporated into polymer backbones to create materials with exceptional thermal stability, mechanical strength, and chemical resistance. Monomers containing the benzoxazole ring, often synthesized from the corresponding carboxylic acids (the direct precursors to amides), are used in polycondensation reactions to form polymers such as poly(benzoxazole imide)s (PBOPIs) and aromatic polyamides. rsc.orgresearchgate.net

These polymers exhibit high glass transition temperatures (Tg), often ranging from 285 to 363 °C, and excellent thermal stability, with 5% weight loss temperatures typically exceeding 500 °C. rsc.org The resulting materials possess good mechanical properties, including high tensile strength and modulus, making them suitable for applications in aerospace, electronics, and as high-performance coatings where durability under extreme conditions is required. rsc.org

Exploration as Fluorescent and Photochromic Materials

The benzoxazole core is a well-known fluorophore. Derivatives of benzoxazole-2-carboxylic acid are widely used in industrial applications as fluorescent brighteners for textiles, particularly polyester (B1180765) fibers. researchgate.net Their strong fluorescence and photostability also make them useful as laser dyes and as dopants in organic light-emitting diodes (OLEDs). researchgate.net The photophysical properties of these molecules can be tuned by chemical modification, allowing for the development of materials with specific absorption and emission characteristics. This tunability makes them promising candidates for use in sensors, imaging agents, and other advanced optical materials.

Ligands in Catalytic Reactions

The benzoxazole scaffold is a significant structural motif in the design of ligands, particularly for targeting biological macromolecules. While specific applications of benzoxazole-2-carboxylic acid amide as a ligand in broad synthetic catalytic reactions are not extensively detailed, the core benzoxazole structure is recognized for its ability to act as a ligand in biocatalytic contexts, namely at the active sites of enzymes. Derivatives of benzoxazole have been investigated as ligands for various enzymes, where the heterocyclic ring system participates in binding interactions. For instance, the 2-(2-arylphenyl)benzoxazole moiety has been identified as a novel and selective ligand for the enzyme cyclooxygenase-2 (COX-2). This highlights the potential of the benzoxazole framework to serve as a directing group or binding element in the design of enzyme-targeted molecules.

Applications in Biochemical Research

Tools for Enzyme Inhibition Studies

Benzoxazole derivatives are frequently employed in biochemical research as tools to study enzyme function and inhibition. The rigid, planar structure of the benzoxazole ring system makes it an attractive scaffold for designing molecules that can fit into the active sites of enzymes and modulate their activity.

Research has demonstrated that compounds containing the 2-substituted benzoxazole core can act as potent enzyme inhibitors. A notable example is the investigation of 2-(2-arylphenyl)benzoxazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. These studies have identified specific compounds within this class that exhibit high selectivity for COX-2 over the related COX-1 enzyme. In a different context, benzoxazolone carboxamides have been identified as a class of potent, systemically active inhibitors of intracellular acid ceramidase (AC). nih.gov Kinetic studies revealed that these compounds can cause a concentration-dependent reduction in the maximal catalytic velocity (Vmax) of the enzyme, indicating their utility in probing enzyme mechanisms. nih.gov The versatility of the benzoxazole scaffold allows for synthetic modification, enabling researchers to develop a range of derivatives to probe structure-activity relationships and optimize inhibitory potency and selectivity. researchgate.netmdpi.com

Investigations of Metabolic Pathways

In drug discovery and chemical biology, understanding the metabolic fate of a compound is crucial. While specific metabolic pathways for benzoxazole-2-carboxylic acid amide are not extensively documented, research on related structures underscores the importance of this area. Studies involving 2-substituted benzoxazole carboxamides developed as potential therapeutics have noted that certain analogues possess good metabolic stability. nih.gov

The investigation of metabolic stability is a standard part of the characterization of new chemical entities. For example, the stability of benzoxazolone carboxamides has been evaluated in mouse liver microsomes, with some derivatives showing high recovery rates after incubation. nih.gov Such studies are essential to determine how a compound might be processed in a biological system, which influences its bioavailability and duration of action. Benzoxazole derivatives can also be designed as fluorescent probes, which can potentially be used to visualize biological processes and pathways, although this application is more focused on the photophysical properties of the molecule rather than its metabolic breakdown. periodikos.com.br

Role in Analytical Chemistry

Reference Standards in Analytical Method Development

In analytical chemistry, pure, well-characterized compounds are essential as reference standards for the development and validation of analytical methods. Benzoxazole-2-carboxylic acid amide, when synthesized to a high degree of purity, serves this purpose. Its authenticated structure and physical properties provide a benchmark against which unknown samples or newly synthesized batches can be compared.

The use of a reference standard is fundamental for various analytical techniques. In chromatography, such as High-Performance Liquid Chromatography (HPLC), a reference standard of benzoxazole-2-carboxylic acid amide would be used to determine its retention time, allowing for its identification in a complex mixture. ptfarm.plnih.gov For spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, the spectrum of the reference standard provides a definitive pattern for structural confirmation. nih.govjocpr.com In quantitative analysis, the standard is used to prepare calibration curves to determine the concentration of the analyte in a sample. The availability of such standards is a prerequisite for reproducible and accurate chemical analysis in research and quality control settings.

Quantification and Detection of Related Chemical Entities

The structural features of benzoxazole-2-carboxylic acid amide allow for its detection and quantification using a range of modern analytical techniques. The methods used are often applicable to a wide array of related benzoxazole derivatives.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR are used for the definitive structural elucidation of benzoxazole derivatives, providing information about the chemical environment of each atom. nih.govjocpr.com

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation analysis, offers further structural information. For amides, a characteristic fragmentation pattern known as the McLafferty rearrangement can sometimes be observed, providing a clue to the compound's identity. libretexts.orglibretexts.org Gas chromatography coupled with mass spectrometry (GC/MS) is also utilized for analysis. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C=O of the amide and the C=N of the oxazole (B20620) ring. jocpr.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the separation, identification, and quantification of benzoxazole derivatives in mixtures. ptfarm.plnih.gov By selecting an appropriate column and mobile phase, compounds can be separated based on their physicochemical properties. A detector, such as a UV-Vis detector, is used for quantification by measuring the absorbance of the analyte as it elutes from the column. The development of a robust HPLC method is a standard approach for analyzing these types of compounds in various matrices. ptfarm.plnih.gov

Table 1: Analytical Techniques for Benzoxazole Derivatives

Technique Application Information Obtained
NMR Spectroscopy Structural Elucidation Detailed molecular structure, connectivity of atoms
Mass Spectrometry Identification & Quantification Molecular weight, structural fragments, concentration
IR Spectroscopy Functional Group Identification Presence of key chemical bonds (e.g., C=O, N-H)
HPLC Separation & Quantification Purity, concentration in a mixture, identification
GC/MS Separation & Identification Analysis of volatile derivatives, molecular weight

Emerging Research Areas and Future Perspectives for Benzooxazole 2 Carboxylic Acid Amide

Exploration of Novel and Sustainable Synthetic Methodologies

The development of eco-friendly and efficient synthetic routes to benzoxazole (B165842) derivatives is a key area of contemporary research. Traditional methods often require harsh reaction conditions, toxic catalysts, and lengthy reaction times, prompting the shift towards more sustainable alternatives. nih.gov

Recent advancements focus on "green chemistry" principles, including the use of alternative energy sources and recyclable catalysts. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving product yields. mdpi.comresearchgate.net For instance, the direct coupling of carboxylic acids with 2-aminophenol (B121084) can be achieved under microwave irradiation in solvent-free and catalyst-free conditions. researchgate.net

Ultrasound-assisted synthesis is another green methodology that provides excellent yields in shorter time frames compared to conventional heating. mdpi.com Furthermore, the exploration of novel catalytic systems is a vibrant research avenue. Nanocatalysts, such as zinc oxide (ZnO) and titanium dioxide-zirconium dioxide (TiO₂–ZrO₂), have demonstrated high efficiency in the synthesis of 2-aryl benzoxazoles. rsc.org Brønsted acidic ionic liquids are also being employed as reusable and efficient catalysts for the synthesis of benzoxazoles under solvent-free conditions, offering high yields and work-up simplicity. acs.org

Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are also being explored as a sustainable approach. mdpi.com These methodologies align with the principles of green chemistry by minimizing waste, energy consumption, and the use of hazardous substances.

Table 1: Comparison of Sustainable Synthetic Methods for Benzoxazole Derivatives

Methodology Catalyst/Conditions Key Advantages Reference
Microwave-Assisted Solvent-free, Catalyst-free Rapid reaction times, high yields researchgate.net
Ultrasound-Assisted Various catalysts Reduced reaction times, excellent yields mdpi.com
Nanocatalysis ZnO, TiO₂–ZrO₂ High efficiency, reusability of catalyst rsc.org
Ionic Liquid Catalysis Brønsted acidic ionic liquid Solvent-free, high yields, catalyst recyclability acs.org
Mechanochemistry Solid-state reaction Minimal solvent use, eco-friendly mdpi.com

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of Benzooxazole-2-carboxylic acid amide. Advanced spectroscopic techniques are being increasingly integrated into chemical processes for real-time, in-situ monitoring.

In operando flow Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy have proven to be powerful tools for elucidating the reaction mechanism of benzoxazole synthesis. researchgate.netfao.org These techniques allow for the direct observation and quantification of reactants, intermediates, and products as the reaction progresses, providing invaluable kinetic data and insight into the rate-determining steps. researchgate.net This real-time analysis is a significant leap from traditional offline methods, enabling more precise control over reaction parameters.

Other spectroscopic methods are also finding new applications. Online Raman spectroscopy, coupled with High-Performance Liquid Chromatography (HPLC), can be used for process monitoring. researchgate.net The development of ultrafast spectroscopy techniques allows for the observation of molecular and electronic dynamics on the femtosecond timescale, offering unprecedented insights into chemical reactions. spectroscopyonline.com Furthermore, hyperspectral imaging, which captures a wide spectrum of light for each pixel in an image, is an emerging technique with potential applications in monitoring the spatial distribution of chemical species in a reaction mixture. spectroscopyonline.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanism Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from the design of novel compounds to the prediction of reaction outcomes. nih.gov These computational tools can analyze vast datasets to identify patterns and relationships that are not readily apparent to human researchers. nih.gov

In the context of this compound, AI and ML can be employed for the virtual screening of large compound libraries to identify derivatives with desired biological activities or material properties. nih.gov Machine learning models, such as graph neural networks, can predict the physicochemical properties of molecules, aiding in the rational design of new derivatives with optimized characteristics. nih.govastrazeneca.com

Furthermore, AI is being utilized to predict the outcomes and yields of chemical reactions. For instance, a supervised machine learning approach has been used to predict reaction yields for a dataset of amide-coupled C2-carboxylated 1,3-azoles, a class of compounds structurally related to benzoxazoles. chemrxiv.org By training models on existing reaction data, it is possible to forecast the most efficient synthetic routes and reaction conditions, thereby reducing the number of trial-and-error experiments. The integration of interpretable machine learning algorithms can also provide insights into the molecular substructures that influence reaction yields, guiding synthetic chemists in their experimental design. chemrxiv.org

Expanding the Scope of Applications in Emerging Fields of Chemical Biology and Materials Science

The unique chemical structure of the benzoxazole ring system makes it a versatile scaffold for applications beyond its traditional use in medicinal chemistry. jetir.org Emerging research is focused on harnessing the properties of this compound and its derivatives for novel applications in chemical biology and materials science.

In chemical biology, benzoxazole derivatives are being explored as fluorescent probes for sensing metal cations and anions. globalresearchonline.net Their intrinsic fluorescence and the potential to modulate their photophysical properties through chemical modification make them attractive candidates for developing sensors for biological imaging. The benzoxazole core is present in compounds that can act as inhibitors of various enzymes and receptor agonists, highlighting their potential as tools to probe biological pathways. wisdomlib.orgresearchgate.net

In materials science, benzoxazoles are recognized as important scaffolds in the development of organic electronic materials. researchgate.net Their planar structure and extended π-system are conducive to charge transport, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Research is ongoing to synthesize novel benzoxazole-containing polymers and small molecules with tailored electronic and optical properties for these applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzoxazole-2-carboxylic acid amide derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Benzoxazole-2-carboxylic acid amide derivatives are typically synthesized via coupling reactions between benzoxazole-2-carboxylic acid and appropriate amines. Cyclization of ortho-substituted precursors (e.g., 2-aminophenol derivatives) using catalysts like polyphosphoric acid or microwave-assisted methods can improve efficiency . Solvent choice (e.g., DMF, THF) and temperature control (80–120°C) are critical for minimizing side reactions. Purification via column chromatography or recrystallization ensures high purity. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, MS, IR) characterize benzoxazole-2-carboxylic acid amide derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons in benzoxazole appear as doublets (δ 7.2–8.5 ppm), while the amide proton resonates at δ 6.5–8.0 ppm. Carboxylic acid derivatives show distinct carbonyl peaks at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight, with fragmentation patterns revealing amide bond cleavage (e.g., loss of –CONH₂ groups) .
  • IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm amide bond formation .

Advanced Research Questions

Q. How do electronic and steric effects in benzoxazole-2-carboxylic acid amide derivatives influence their pharmacological activity (e.g., COX-2 inhibition)?

  • Methodological Answer : Substituents on the benzoxazole ring (e.g., electron-withdrawing groups like –NO₂) enhance COX-2 selectivity by stabilizing π-π interactions with the enzyme’s hydrophobic pocket. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities, while in vitro assays (e.g., ELISA for PGE₂ inhibition) validate activity. For example, N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives showed IC₅₀ values <1 μM against COX-2 due to optimal steric alignment .

Q. What strategies mitigate amide bond instability in benzoxazole-2-carboxylic acid amide derivatives under acidic conditions?

  • Methodological Answer : Amide bonds in these derivatives are susceptible to cleavage in trifluoroacetic acid (TFA) at concentrations >20%, forming troponylpyrazolidinone byproducts . To prevent degradation:

  • Use milder acids (e.g., acetic acid) during deprotection steps.
  • Introduce steric hindrance (e.g., bulky substituents near the amide bond) to slow hydrolysis.
  • Monitor stability via LC-MS under simulated physiological conditions (pH 2–7.4) .

Q. How can benzoxazole-2-carboxylic acid amide derivatives be functionalized for fluorescence-based metal ion detection?

  • Methodological Answer : Introducing fluorophores like quinoline or diphenylamine at the benzoxazole core creates solvatochromic probes. For instance, 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine derivatives exhibit fluorescence quenching upon binding transition metals (e.g., Cu²⁺, Fe³⁺). Quantum yield (Φ) and Stokes shift are optimized by varying solvent polarity and substituent electronic properties .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of benzoxazole-2-carboxylic acid amide analogs?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, enzyme sources) or synthetic impurities. Researchers should:

  • Validate purity via HPLC (>95%) and elemental analysis.
  • Replicate assays across multiple models (e.g., murine vs. human COX-2).
  • Perform structure-activity relationship (SAR) studies to isolate critical substituents. For example, UK-1-related benzoxazoles showed divergent anticancer activity due to minor structural modifications (e.g., methoxy vs. hydroxy groups) .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the physicochemical properties of benzoxazole-2-carboxylic acid amide derivatives?

  • Methodological Answer :

  • Lipinski’s Rule of Five : SwissADME calculates logP, molecular weight, and hydrogen bonding to assess drug-likeness.
  • Density Functional Theory (DFT) : Gaussian software models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Dynamics (MD) : GROMACS simulates interactions with biological targets (e.g., COX-2) to guide functional group modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.